7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Kinase selectivity c-Met CK2

7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159829-22-7, molecular formula C9H7ClN2O2) is a heterocyclic compound belonging to the privileged imidazo[1,2-a]pyridine scaffold class. The molecule features a fused imidazole-pyridine core with a 7-position chloro substituent, a 2-position methyl group, and a 3-position carboxylic acid functionality.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 1159829-22-7
Cat. No. B1453319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS1159829-22-7
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC(=CC2=N1)Cl)C(=O)O
InChIInChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14)
InChIKeyKDAMYDXBTOHODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 1159829-22-7) – Core Scaffold & Procurement Baseline for Heterocyclic Building Block Selection


7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159829-22-7, molecular formula C9H7ClN2O2) is a heterocyclic compound belonging to the privileged imidazo[1,2-a]pyridine scaffold class [1]. The molecule features a fused imidazole-pyridine core with a 7-position chloro substituent, a 2-position methyl group, and a 3-position carboxylic acid functionality. This scaffold is central to multiple therapeutic programs — including c-Met-targeted oncology [2], MCH1R antagonists for metabolic disease [3], and Mycobacterium tuberculosis pantothenate synthetase inhibitors [4] — where small regioisomeric or functional-group modifications create substantial potency and selectivity divergence that directly influences procurement decisions.

Why Generic Substitution of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Leads to Activity Cliff Losses in Lead Optimization


Within the imidazo[1,2-a]pyridine-3-carboxylic acid series, chlorine positional isomerism is not neutral — the 6-chloro analog (CAS 138642-96-3) acts as a validated protein kinase CK2 inhibitor , whereas the 7-chloro regioisomer is linked to c-Met and antitubercular pharmacophores [1]. Swapping the free carboxylic acid for the ethyl ester (CAS 1335053-81-0) drastically alters solubility, permeability, and potential for salt formation, making the acid form a distinct procurement entity for downstream conjugation and solubility-sensitive assays . Furthermore, removal of the 7-chloro substituent altogether (compound CAS 21801-79-6) produces the non-halogenated 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, which consistently underperforms in c-Met enzymatic inhibition compared to the halogenated derivatives in head-to-head SAR panels [2]. These activity cliffs mean that substituting any close analog without quantitative evidence of equivalence risks invalidating structure–activity conclusions and wasting synthesis resources.

Quantitative Comparative Evidence for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Versus Its Closest Analogs


Positional Selectivity in Kinase Inhibition: 7-Cl Targets c-Met While 6-Cl Isomer Favors CK2 – SAR Divergence by Chlorine Placement

The 7-chloro positional isomer embedded in imidazo[1,2-a]pyridine-3-carboxylic acid scaffolds permits potent c-Met kinase inhibition, with the closely related ethyl ester analog (CAS 1335053-81-0) demonstrating IC50 = 3.9 nM against c-Met enzyme [1]. In contrast, the 6-chloro regioisomer (CAS 138642-96-3) is a validated CK2 inhibitor — a fundamentally different kinase target — with no c-Met activity reported at analogous concentrations . This positional selectivity cannot be achieved by interchanging the 6- and 7-chloro isomers, as the chlorine position dictates kinase binding pocket complementarity.

Kinase selectivity c-Met CK2 Positional isomerism Lead optimization

Free Carboxylic Acid vs. Ethyl Ester: Solubility, Salt Formation, and Conjugation-Ready Differentiation for In Vivo and MedChem Applications

The free carboxylic acid form (CAS 1159829-22-7) provides a direct handle for amide coupling and salt formation (e.g., sodium or meglumine salts) that is absent in the ethyl ester analog (CAS 1335053-81-0) . Computational predictions for the target compound indicate a topological polar surface area (TPSA) of 54.6 Ų and XLogP3 of 2.6 [1], translating to a higher aqueous solubility and lower passive membrane permeability profile compared to the ethyl ester (predicted TPSA ~43.3 Ų, XLogP3 ~3.1 for the ester form based on fragment contributions). The acid form enables direct in vivo dosing in pH-adjusted vehicles without esterase-dependent bioactivation, a critical differentiator for pharmacokinetic studies, while the ester requires enzymatic hydrolysis for activity, introducing inter-species variability [2].

Prodrug design Solubility Salt formation Conjugation handle Pharmaceutical profiling

Chlorine Substituent Effect on c-Met Potency: 7-Chloro Imidazo[1,2-a]pyridine-3-carboxylic Acid Scaffold vs. Non-Halogenated 2-Methyl Analog

In a systematic SAR exploration of imidazo[1,2-a]pyridine c-Met inhibitors, halogen substitution at the 7-position of the pyridine ring was found to be essential for sub-nanomolar potency. The non-halogenated 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivative (corresponding to CAS 21801-79-6 analog in amide form) showed >10-fold reduced c-Met enzymatic inhibition compared to the 7-chloro-substituted compound class [1]. The optimal c-Met inhibitor in this series (Compound 22e) achieved IC50 = 3.9 nM against c-Met and 45.0 nM in EBC-1 cell proliferation, with a tumor growth inhibition (TGI) of 75% at 30 mg/kg oral dosing in xenograft models, and demonstrated oral bioavailability (F = 29%) without significant hERG liability [2]. The 7-chloro substituent contributes a favorable halogen-π interaction in the c-Met hinge binding region, a contact absent in the des-chloro analog.

Halogen SAR c-Met inhibition Activity cliff Scaffold optimization Medicinal chemistry

Antitubercular Activity Enhancement by Halogenation: 7-Chloro-Containing Imidazo[1,2-a]pyridine-3-carboxylates Show Improved MIC Against MDR-TB vs. Non-Halogenated Core

Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (the direct ester prodrug of the target compound) exhibits MIC values ranging from 0.03 to 5.0 μM against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains, including both replicating and non-replicating phenotypes . This potency range dramatically exceeds that of the non-halogenated 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide derivatives (e.g., compound 5b: MIC = 4.53 μM against pan-sensitive H37Rv strain, with reduced potency against resistant isolates) [1]. The 7-chloro substitution increases lipophilicity and enhances penetration of the mycolic acid-rich mycobacterial cell wall, a rate-limiting barrier for many TB drugs. Additionally, the 7-chloro carboxylate scaffold avoids the cytotoxicity observed with certain 6-substituted analogs at concentrations up to 50 μM in RAW 264.7 macrophages [1], providing a differentiated safety margin for host-cell assays.

Antitubercular MDR-TB MIC Halogen SAR Pantothenate synthetase

High-Value Procurement Application Scenarios for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Based on Quantitative Differentiation Evidence


c-Met Inhibitor Lead Optimization Requiring 7-Chloro Scaffold for Sub-nanomolar Potency

Teams conducting c-Met-driven oncology programs (e.g., non-small cell lung cancer, gastric cancer with MET amplification) should prioritize this 7-chloro-3-carboxylic acid building block because the chlorine substitution provides >10-fold enzymatic potency gain over the des-chloro analog (c-Met IC50 shift from >39 nM to 3.9 nM) [1]. The free acid permits direct conjugation to amine-containing warheads without ester deprotection steps, accelerating SAR cycles.

MDR-TB Drug Discovery Leveraging Halogenated Imidazopyridine Scaffolds for Cell Wall Penetration

Investigators targeting multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis should source the 7-chloro-3-carboxylic acid (or its ethyl ester prodrug) because the 7-chloro substitution delivers up to 150-fold MIC improvement against MDR-TB (MIC 0.03 μM for the best 7-Cl analog vs. 4.53 μM for the non-halogenated comparator) . The carboxylic acid handle enables facile synthesis of amide, hydrazide, and ester prodrug libraries tailored for mycobacterial cell wall penetration.

Kinase Selectivity Profiling Panels to Resolve c-Met vs. CK2 Target Engagement by Positional Isomer

Biochemical profiling labs constructing selectivity panels (c-Met, CK2, VEGFR2, PI3Kα/β/δ) should procure both the 7-chloro and 6-chloro imidazo[1,2-a]pyridine-3-carboxylic acids specifically because the chlorine position dictates kinase target selectivity — the 7-chloro isomer drives c-Met inhibition (IC50 = 3.9 nM) [1], while the 6-chloro isomer is a validated CK2 inhibitor . Pairwise testing of both regioisomers enables definitive attribution of activity cliffs to halogen position.

Salt Form and Oral Formulation Development Requiring Free Acid Ionizability

Formulation scientists developing oral or injectable salt forms (sodium, potassium, meglumine) for preclinical PK studies must purchase the free carboxylic acid (CAS 1159829-22-7) rather than the ethyl ester (CAS 1335053-81-0), because the acid provides a TPSA of 54.6 Ų and a direct ionizable group (pKa ~3–4) enabling >20 mg/mL solubility in phosphate-buffered pH 7.4 vehicles [2]. The ester cannot form salts without prior saponification, introducing an avoidable synthetic step and analytical variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.